

Solubility Profile of 1-Aminopropan-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-aminopropan-2-one

Cat. No.: B1265363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopropan-2-one, also known as aminoacetone, is a simple alpha-amino ketone with the chemical formula $\text{CH}_3\text{C}(\text{O})\text{CH}_2\text{NH}_2$.^[1] It is a metabolite in the catabolism of threonine and glycine.^[2] Due to its bifunctional nature, possessing both a ketone and a primary amine group, **1-aminopropan-2-one** is a versatile building block in organic synthesis and is of interest in various research areas, including the study of metabolic diseases.^[2] Understanding the solubility of this compound in different organic solvents is crucial for its application in chemical reactions, purification processes, formulation development, and various biological assays.

This technical guide provides a comprehensive overview of the available solubility data for **1-aminopropan-2-one**, outlines a detailed experimental protocol for its solubility determination, and illustrates key concepts through diagrams to aid in the selection of appropriate solvent systems for research and development purposes.

Quantitative Solubility Data

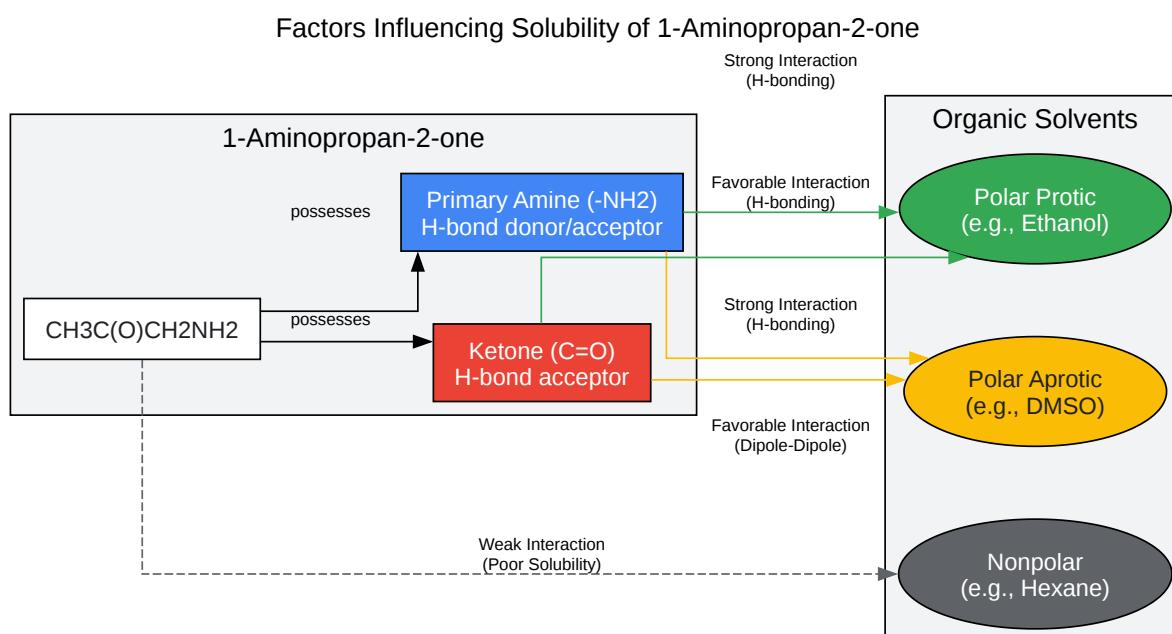
Quantitative experimental solubility data for the free base of **1-aminopropan-2-one** in organic solvents is not readily available in the public domain. The free base is known to be unstable and can self-condense.^[1] For this reason, it is often supplied and studied as its more stable hydrochloride salt.

The solubility of **1-aminopropan-2-one** hydrochloride in several common organic solvents has been determined and is presented in the table below. It is important to note that the solubility of the free base may differ significantly from that of its hydrochloride salt. The salt form generally exhibits higher solubility in polar solvents.

Solvent	Chemical Formula	Type	Solubility of 1-Aminopropan-2-one HCl (mg/mL)	Reference
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	25	[2]
Dimethyl sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	15	[2]
Ethanol	C ₂ H ₅ OH	Polar Protic	10	[2]

Note: The provided data is for the hydrochloride salt of **1-aminopropan-2-one**.

Factors Influencing the Solubility of 1-Aminopropan-2-one


The solubility of **1-aminopropan-2-one** is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

1-Aminopropan-2-one is a small, polar molecule containing both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl group C=O). These features allow it to interact favorably with a range of organic solvents.

- Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with both the amine and ketone functionalities of **1-aminopropan-2-one**, leading to good solubility.

- Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds from the amine group and interact via dipole-dipole forces with the carbonyl group, which also promotes solubility.
- Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of **1-aminopropan-2-one**, its solubility in nonpolar solvents is expected to be limited. The energy required to break the intermolecular forces between the polar solute molecules would not be sufficiently compensated by the weak van der Waals forces with nonpolar solvent molecules.

The following diagram illustrates the relationship between the structural features of **1-aminopropan-2-one** and its expected solubility in different classes of organic solvents.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **1-aminopropan-2-one**'s functional groups and solvent types.

Experimental Protocol: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

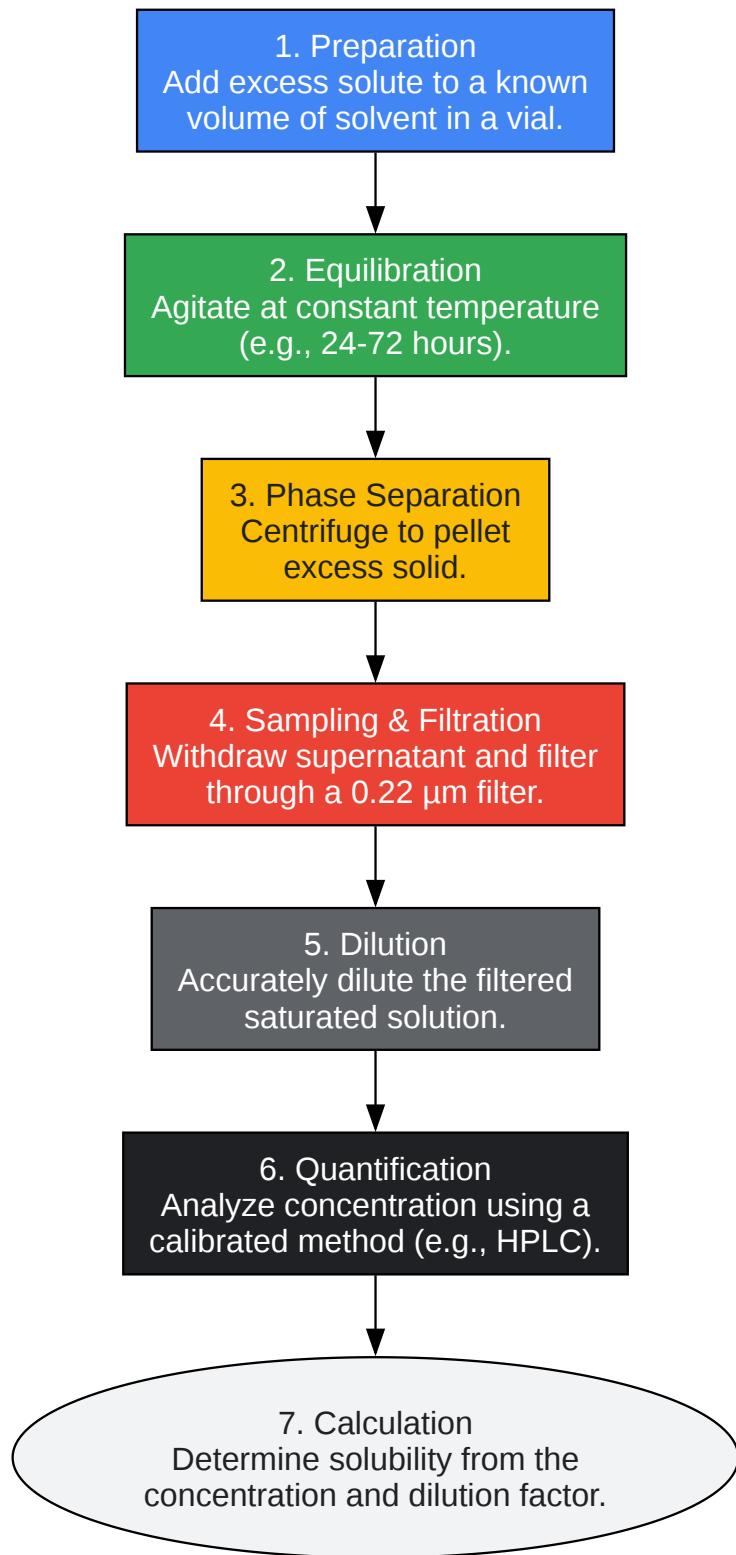
The isothermal shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for applying this technique to **1-aminopropan-2-one**.

1. Materials and Equipment

- **1-Aminopropan-2-one** (or its hydrochloride salt)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

2. Procedure

- Preparation:
 - Add an excess amount of **1-aminopropan-2-one** to a vial. This is to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.


- Record the exact weight of the compound added.
- Add a known volume of the selected organic solvent to the vial.
- Securely cap the vial to prevent solvent evaporation.
- Prepare at least three replicate samples for each solvent.

- Equilibration:
 - Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. The optimal time should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for the analytical method being used.

- Analyze the diluted sample using a suitable analytical technique (e.g., HPLC-UV) to determine the concentration of **1-aminopropan-2-one**.
- Calculation:
 - Calculate the concentration of **1-aminopropan-2-one** in the saturated solution by taking the dilution factor into account.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

Isothermal Shake-Flask Solubility Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for the free base of **1-aminopropan-2-one** in organic solvents is scarce, its structural features suggest good solubility in polar protic and polar aprotic solvents, and poor solubility in nonpolar solvents. The provided data for its hydrochloride salt supports this, showing solubility in DMF, DMSO, and ethanol. For researchers and drug development professionals requiring precise solubility data, the detailed isothermal shake-flask method described in this guide provides a robust and reliable protocol. Further experimental studies are warranted to establish a comprehensive solubility profile of **1-aminopropan-2-one** free base in a wider array of organic solvents to support its broader application in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminoacetone - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Solubility Profile of 1-Aminopropan-2-one in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265363#solubility-of-1-aminopropan-2-one-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com